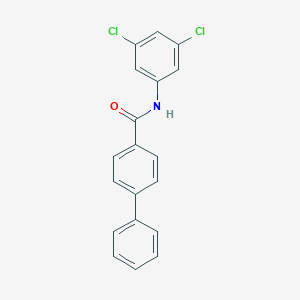
N-(3,5-二氯苯基)-4-苯基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-4-phenylbenzamide is an organic compound characterized by the presence of dichlorophenyl and phenyl groups attached to a benzamide core
科学研究应用
N-(3,5-dichlorophenyl)-4-phenylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline derivatives. The reaction is carried out in the presence of a base, such as pyridine, in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and purity of the compound .
化学反应分析
Types of Reactions
N-(3,5-dichlorophenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
作用机制
The mechanism of action of N-(3,5-dichlorophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may block calcium channels or inhibit specific enzymes, resulting in altered cellular energetics and function .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,5-dichlorophenyl)-4-phenylbenzamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenyl groups.
生物活性
N-(3,5-dichlorophenyl)-4-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
N-(3,5-dichlorophenyl)-4-phenylbenzamide belongs to the class of benzamides, characterized by the presence of an amide functional group attached to a benzene ring. The dichlorophenyl and phenyl substituents significantly influence its pharmacological properties.
Synthesis : The compound can be synthesized through various methods, including condensation reactions between 3,5-dichloroaniline and 4-phenylbenzoyl chloride. The reaction typically requires the use of organic solvents and catalysts to optimize yield and purity.
The biological activity of N-(3,5-dichlorophenyl)-4-phenylbenzamide is attributed to its ability to interact with specific molecular targets within biological systems. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer proliferation or microbial resistance.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial or antifungal agent.
- Anticancer Activity : Research indicates that N-(3,5-dichlorophenyl)-4-phenylbenzamide may induce apoptosis in cancer cells by disrupting critical signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Screening :
- A study evaluated the antimicrobial properties of N-(3,5-dichlorophenyl)-4-phenylbenzamide against several bacterial strains. Results indicated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Research :
- Structure-Activity Relationship (SAR) :
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-10-17(21)12-18(11-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNSHWNURVYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














